molecular formula C18H17N3O5S3 B215436 2-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE

2-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE

Cat. No.: B215436
M. Wt: 451.5 g/mol
InChI Key: FLEYKLMHDOQYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction using benzyl chloride and a suitable sulfonylating agent such as sulfur dioxide or sulfonyl chloride.

    Coupling with the Phenylacetamide: The final step involves coupling the thiazole derivative with phenylacetamide through a nucleophilic substitution reaction, often facilitated by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.

Mechanism of Action

The mechanism of action of 2-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and therapeutic applications.

Properties

Molecular Formula

C18H17N3O5S3

Molecular Weight

451.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H17N3O5S3/c22-17(13-28(23,24)12-14-4-2-1-3-5-14)20-15-6-8-16(9-7-15)29(25,26)21-18-19-10-11-27-18/h1-11H,12-13H2,(H,19,21)(H,20,22)

InChI Key

FLEYKLMHDOQYAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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